molecular formula C29H29F3N6O2 B12397823 Sos1-IN-14

Sos1-IN-14

Cat. No.: B12397823
M. Wt: 550.6 g/mol
InChI Key: UVNQICXVXBBWBT-AEFFLSMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sos1-IN-14 is a selective, potent, and orally active inhibitor of the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor that plays a crucial role in the activation of the rat sarcoma virus (RAS) signaling pathway, which is implicated in various cancers. This compound has shown promise in inhibiting the SOS1-mediated activation of RAS, making it a potential therapeutic agent for RAS-driven cancers .

Preparation Methods

The preparation of Sos1-IN-14 involves synthetic routes that include the formation of pyrimido-pyridone derivatives. The synthetic process typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. For instance, one method involves the reaction of a pyrimidine derivative with a pyridone derivative under controlled conditions to form the desired compound . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Sos1-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Sos1-IN-14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the SOS1-mediated activation of the RAS signaling pathway. In biology, it helps in understanding the molecular mechanisms underlying RAS-driven cancers. In medicine, this compound is being investigated as a potential therapeutic agent for treating cancers with KRAS mutations. Additionally, it has applications in the pharmaceutical industry for the development of new cancer therapies .

Mechanism of Action

Sos1-IN-14 exerts its effects by inhibiting the SOS1 protein, which is a key regulator of the RAS signaling pathway. The compound binds to SOS1 and prevents its interaction with RAS, thereby inhibiting the exchange of guanine nucleotides on RAS. This inhibition leads to a decrease in the activation of downstream signaling pathways, ultimately resulting in the suppression of cancer cell proliferation and survival .

Comparison with Similar Compounds

Sos1-IN-14 is unique in its high potency and selectivity as a SOS1 inhibitor. It has shown better tumor suppression compared to other SOS1 inhibitors such as BI-3406 . Similar compounds include other SOS1 inhibitors that target the same pathway, such as HM99462 and MRTX0902. These compounds also inhibit the SOS1-mediated activation of RAS but may differ in their potency, selectivity, and pharmacokinetic properties .

Properties

Molecular Formula

C29H29F3N6O2

Molecular Weight

550.6 g/mol

IUPAC Name

1-[(7S)-17-[[(1R)-1-[3-(difluoromethyl)-2-fluorophenyl]ethyl]amino]-15-methyl-10-oxa-2,5,14,16-tetrazatetracyclo[9.8.0.02,7.013,18]nonadeca-1(11),12,14,16,18-pentaene-5-carbonyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C29H29F3N6O2/c1-16(19-4-3-5-20(25(19)30)26(31)32)34-27-21-12-23-24(13-22(21)35-17(2)36-27)40-11-6-18-14-37(9-10-38(18)23)28(39)29(15-33)7-8-29/h3-5,12-13,16,18,26H,6-11,14H2,1-2H3,(H,34,35,36)/t16-,18+/m1/s1

InChI Key

UVNQICXVXBBWBT-AEFFLSMTSA-N

Isomeric SMILES

CC1=NC2=CC3=C(C=C2C(=N1)N[C@H](C)C4=C(C(=CC=C4)C(F)F)F)N5CCN(C[C@@H]5CCO3)C(=O)C6(CC6)C#N

Canonical SMILES

CC1=NC2=CC3=C(C=C2C(=N1)NC(C)C4=C(C(=CC=C4)C(F)F)F)N5CCN(CC5CCO3)C(=O)C6(CC6)C#N

Origin of Product

United States

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